

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Yixingensin

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Compound of Interest

Compound Name:	Yixingensin
CAS No.:	158642-42-3
Cat. No.:	B1181414

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Abstract & Introduction

Yixingensin (CAS: 158642-42-3), chemically identified as Ombuin-3-O- β -D-glucopyranoside, is a rare flavonoid glycoside.[1][2][3] Structurally, it consists of the aglycone Ombuin (7,4'-dimethylquercetin) attached to a glucose moiety at the C-3 position.[1][3] Originally isolated from plants such as *Isodon yixingensis* (Lamiaceae), it serves as a critical chemotaxonomic marker and a bioactive constituent with potential anti-inflammatory and antioxidant properties.[1][3]

The quantification of **Yixingensin** presents specific challenges due to its methylation pattern, which alters its polarity compared to common flavonols like Quercetin or Rutin.[3] This Application Note details a robust, validated HPLC-DAD protocol designed to separate **Yixingensin** from its aglycone and other interfering phenolic matrix components.

Key Technical Advantages of This Method:

- **Specificity:** Optimized gradient elution resolves **Yixingensin** from structurally similar methylated flavonoids.[1][3]

- Sensitivity: Dual-wavelength detection utilizes the specific flavonol Band I absorption (~360 nm) for high-sensitivity quantitation.[1][3]
- Robustness: Acidified mobile phase suppresses phenolic ionization, ensuring sharp peak shapes and reproducible retention times.[3]

Physicochemical Profile

Understanding the analyte is the first step in method development.[1][3]

Property	Data	Experimental Implication
Chemical Name	Ombuin-3-O-β-D-glucopyranoside	Target Analyte
Formula	C ₂₃ H ₂₄ O ₁₂	
Molecular Weight	492.43 g/mol	Mid-range MW; suitable for standard HPLC pore sizes (80-120 Å).[1][3]
Aglycone	Ombuin (7,4'-Dimethylquercetin)	Less polar than Quercetin due to methoxy groups.[1][3]
Solubility	Soluble in Methanol, Ethanol, DMSO	Sample prep should use MeOH or MeOH/Water mixtures.[3]
UV Maxima	~254 nm (Band II), ~360 nm (Band I)	360 nm is selected for quantitation to reduce interference from simple phenols.[1][3]
pKa	~6-7 (Phenolic OH)	Mobile phase pH must be < 3.0 to keep analyte neutral.[1][3]

Method Development & Optimization

Chromatographic Conditions (The "Why" and "How")

Column Selection: A C18 (Octadecylsilane) stationary phase is selected.[1][3] The methylation at positions 7 and 4' increases the lipophilicity of the aglycone core compared to Quercetin, but the glucose moiety at C-3 adds significant polarity.[3] A standard C18 column provides the necessary hydrophobic interaction to retain the glycoside while allowing elution before the highly retained aglycones.[1][3]

Mobile Phase Rationale:

- Solvent A (Water + 0.1% Formic Acid): The addition of acid (pH ~2.[1][3]7) is non-negotiable. It suppresses the ionization of the free phenolic hydroxyl groups at positions 5 and 3'. [3] Ionized phenolics elute early with broad, tailing peaks.[3]
- Solvent B (Acetonitrile): ACN is preferred over Methanol for this separation because it has lower viscosity (lower backpressure) and typically provides sharper peaks for methylated flavonoids.[1][3]

Standardized Protocol

Instrument: HPLC System with Diode Array Detector (DAD) (e.g., Agilent 1260/1290, Waters Alliance).[1][3]

Parameter	Setting
Column	C18 Analytical Column (e.g., Zorbax Eclipse Plus C18), 250 mm × 4.6 mm, 5 μm
Mobile Phase A	Water + 0.1% (v/v) Formic Acid
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C (Controlled)
Injection Volume	10 μL
Detection	Signal: 360 nm (bw 4 nm); Reference: 254 nm (bw 4 nm)

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	15%	Initial equilibration; retain polar impurities.
5.0	15%	Isocratic hold to separate highly polar co-extractives.
25.0	45%	Linear ramp; elution of Yixingensin (typically ~18-22 min).[1][3]
35.0	90%	Wash step to elute aglycones (Ombuin) and lipophilic compounds.[1][3]
40.0	90%	Hold.[1][3]
41.0	15%	Return to initial conditions.[1][3]
50.0	15%	Re-equilibration (Critical for reproducibility).

Sample Preparation Protocol

Objective: Efficient extraction of **Yixingensin** from plant matrix (e.g., *Isodon* leaves) while minimizing chlorophyll and wax co-extraction.[1][3]

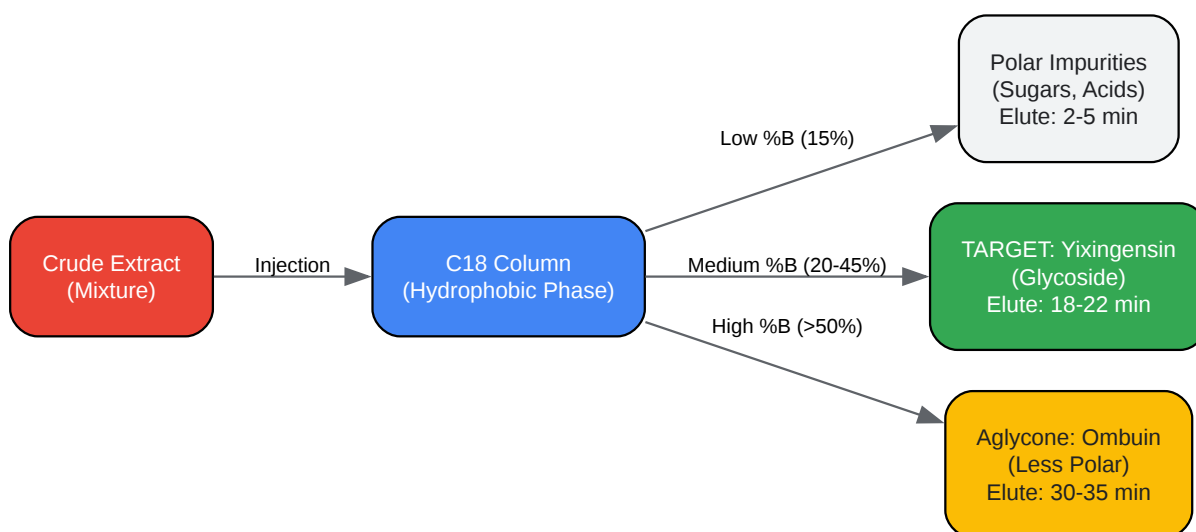
- Grinding: Pulverize dried plant material to a fine powder (#40 mesh).
- Weighing: Accurately weigh 100 mg of powder into a 15 mL centrifuge tube.
- Extraction Solvent: Add 10 mL of 70% Methanol in water.
 - Note: 70% MeOH is optimal for glycosides; 100% MeOH may extract too many lipophilic waxes, while 100% water may not fully solubilize the methylated core.[3]
- Sonication: Sonicate for 30 minutes at room temperature (< 40°C to prevent degradation).

- Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.45 μm PTFE or Nylon syringe filter into an HPLC vial.
 - Caution: Do not use nitrocellulose filters as they may bind flavonoids.[1][3]

Method Logic & Visualization[1][3]

Separation Logic Diagram

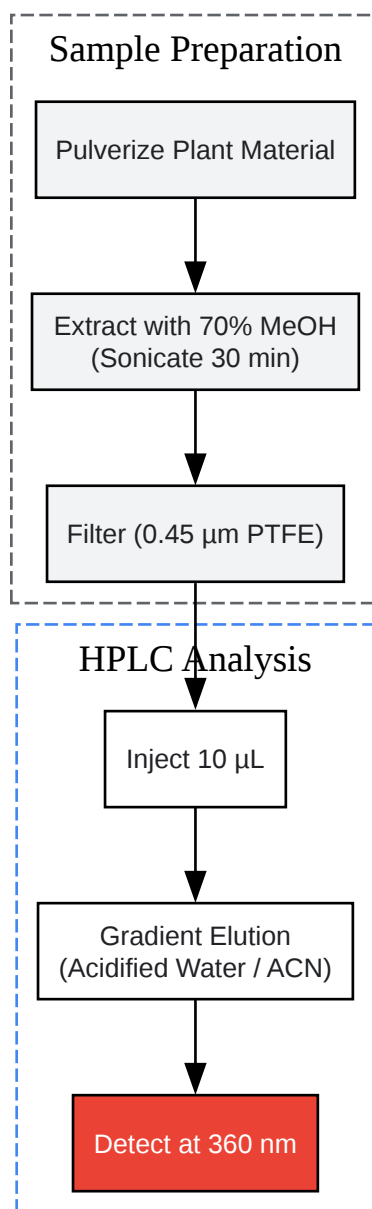
The following diagram illustrates the separation principle based on the polarity of **Yixingensin** relative to its matrix components.



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Caption: Elution order on C18 stationary phase. **Yixingensin** elutes between polar impurities and its hydrophobic aglycone.[1][3]

Analytical Workflow



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Caption: Step-by-step analytical workflow from raw material to data acquisition.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy ("Trustworthiness"), the following validation criteria must be met:

- System Suitability:

- Tailing Factor (T): Must be < 1.5. If T > 1.5, increase column temperature to 35°C or slightly increase acid concentration (max 0.2%).
- Theoretical Plates (N): > 5000 for the **Yixingensin** peak.[1][3]
- Linearity:
 - Prepare a 5-point calibration curve (e.g., 10, 50, 100, 200, 500 µg/mL).
 - Acceptance: $R^2 > 0.999$. [1][3]
- Limit of Detection (LOD):
 - Typically ~0.5 µg/mL (S/N = 3). [1][3]
- Peak Purity (DAD):
 - Use the DAD software to compare spectra across the peak. [1][3] The "match factor" should be > 990/1000, ensuring no co-eluting impurities. [3]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Silanol interaction; pH too high. [1][3]	Ensure Formic Acid is fresh. [1][3] Consider 0.1% Phosphoric Acid if MS detection is not required. [1][3]
Retention Time Drift	Temperature fluctuation; Column equilibration. [1][3]	Use a column oven. Ensure 10 min re-equilibration time between runs.
Split Peak	Solvent mismatch.	Sample solvent (100% MeOH) is too strong. Dilute sample with water to match initial mobile phase (15% ACN). [1][3]
High Backpressure	Particulates. [1][3]	Re-filter sample. Check guard column. [1][3]

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